2-Butanol (D)
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Overview
Description
2-Butanol, also known as sec-butanol or butan-2-ol, is an organic compound with the chemical formula C₄H₁₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is chiral and can exist as two enantiomers: ®-2-butanol and (S)-2-butanol. It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanol can be synthesized through several methods:
Hydration of Butenes: One of the primary industrial methods involves the hydration of 1-butene or 2-butene in the presence of sulfuric acid as a catalyst.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide with acetaldehyde, followed by hydrolysis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Butanol undergoes various chemical reactions, including:
Dehydration: In the presence of acid catalysts, 2-butanol can undergo dehydration to form butenes.
Substitution: It can participate in substitution reactions, such as the Lucas test, where it reacts with hydrochloric acid to form sec-butyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Acid catalysts like sulfuric acid.
Substitution: Hydrochloric acid.
Major Products:
Oxidation: 2-Butanone.
Dehydration: Butenes.
Substitution: sec-Butyl chloride.
Scientific Research Applications
2-Butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-butanol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Butanol can be compared with other butanol isomers:
1-Butanol: A primary alcohol with the hydroxyl group attached to a primary carbon.
Isobutanol: A branched-chain alcohol with different boiling points and solubility characteristics.
tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a tertiary carbon, exhibiting different reactivity and physical properties.
Uniqueness: 2-Butanol’s secondary alcohol structure makes it unique in its reactivity and applications. Its ability to form enantiomers adds to its versatility in chiral synthesis and research .
Properties
CAS No. |
4712-39-4 |
---|---|
Molecular Formula |
C4H10O |
Molecular Weight |
75.13 g/mol |
IUPAC Name |
2-deuteriooxybutane |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i5D |
InChI Key |
BTANRVKWQNVYAZ-UICOGKGYSA-N |
Isomeric SMILES |
[2H]OC(C)CC |
Canonical SMILES |
CCC(C)O |
Origin of Product |
United States |
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